3-(5-Methyl-2-nitrophenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O3 It is a derivative of phenoxypropanamine, characterized by the presence of a nitro group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine typically involves the reaction of 5-methyl-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction: 3-(5-Methyl-2-aminophenoxy)propan-1-amine.
Oxidation: 3-(5-Methyl-2-nitrosophenoxy)propan-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Methyl-2-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-5-nitrophenoxy)propan-1-amine
- 3-(4-Methyl-2-nitrophenoxy)propan-1-amine
- 3-(5-Methyl-3-nitrophenoxy)propan-1-amine
Uniqueness
3-(5-Methyl-2-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(5-methyl-2-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14N2O3/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3 |
InChI Key |
NWOZERLSSAFYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.